

Methyl 7-oxoheptanoate CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 7-oxoheptanoate

Cat. No.: B1352054

[Get Quote](#)

An In-depth Technical Guide to Methyl 7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 7-oxoheptanoate**, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical identity, physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it elucidates its significant role in the synthesis of prostaglandins and touches upon its potential as an anticancer agent.

Chemical Identity and Nomenclature

Methyl 7-oxoheptanoate is an organic compound classified as a keto ester. It features a seven-carbon chain with a terminal aldehyde group and a methyl ester at the opposite end.

- CAS Number: 35376-00-2[1]
- IUPAC Name: **methyl 7-oxoheptanoate**[2][3]
- Synonyms: 7-Oxoheptanoic acid methyl ester, Methyl 6-formylhexanoate[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of **methyl 7-oxoheptanoate** is presented in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₃	[1][2][3]
Molecular Weight	158.19 g/mol	[1][2][3]
Appearance	Colorless liquid	
Boiling Point	210.2 °C at 760 mmHg	[3]
Density	0.98 g/cm ³	[3]
Flash Point	180.00 °F (82.00 °C) (estimated)	[4]
Solubility	Soluble in water (5011 mg/L @ 25 °C, estimated)	[4]
InChI Key	NJVFYRBRYZXABC- UHFFFAOYSA-N	[2][3]
SMILES	COC(=O)CCCCCC=O	[2][3]

Synthesis of Methyl 7-oxoheptanoate


Several synthetic routes to **methyl 7-oxoheptanoate** have been reported. A common and effective method involves the oxidative cleavage of cycloheptene. The following is a generalized experimental protocol based on established literature.

Experimental Protocol: Synthesis via Ozonolysis of Cycloheptene

- Ozonolysis: A solution of cycloheptene in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.

- Reductive Work-up: The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to the reaction mixture to reduce the intermediate ozonide to the desired aldehyde.
- Esterification: The resulting aldehyde-acid is then esterified. If methanol is used as the solvent during ozonolysis, the esterification may occur in situ. Alternatively, the crude product can be treated with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield **methyl 7-oxoheptanoate**.
- Purification: The crude product is typically purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **methyl 7-oxoheptanoate**.

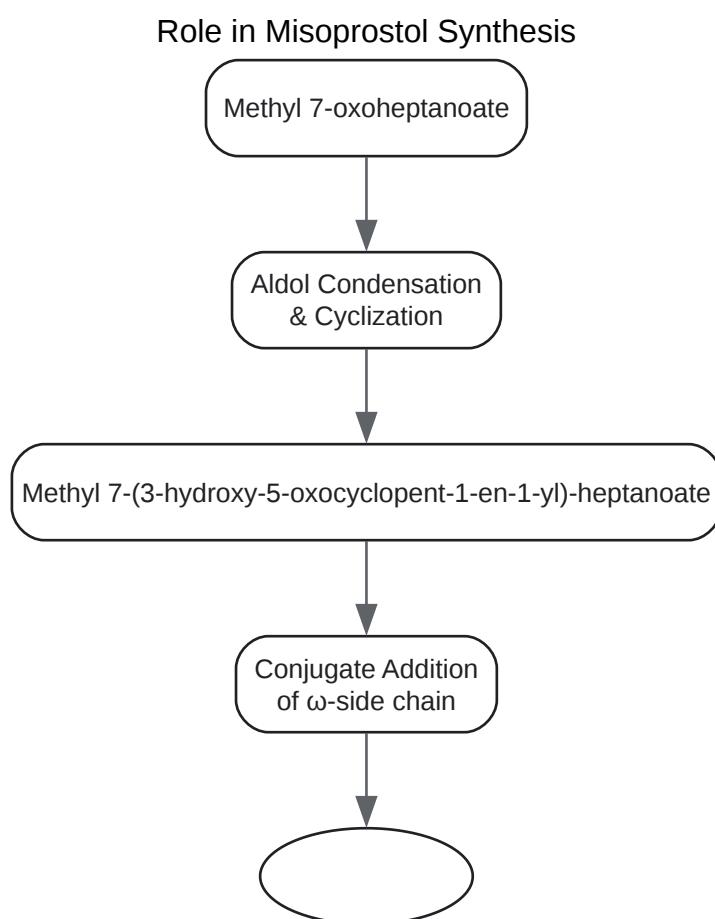
Purification and Analysis

Purification Protocols

- Fractional Distillation: Due to its relatively high boiling point, **methyl 7-oxoheptanoate** can be effectively purified by fractional distillation under reduced pressure. This method is suitable for large-scale purification and removes impurities with significantly different boiling points.[5]
- Column Chromatography: For higher purity, especially on a smaller scale, column chromatography is the preferred method. A silica gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[6]

Analytical Methods

The identity and purity of **methyl 7-oxoheptanoate** are confirmed using standard analytical techniques:


- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the compound and confirming its molecular weight. The mass spectrum of **methyl 7-oxoheptanoate** shows a characteristic fragmentation pattern.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectroscopy are used to elucidate the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide unambiguous confirmation of the structure.[2]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **methyl 7-oxoheptanoate** will show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester.[2]

Biological Significance and Applications

Role in Prostaglandin Synthesis

Methyl 7-oxoheptanoate is a crucial building block in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects in the body. Notably, it serves as a precursor to methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a key intermediate in the synthesis of misoprostol.[6] Misoprostol is a synthetic prostaglandin E1 analog used to prevent stomach ulcers, treat missed miscarriages, and induce labor.[7]

The synthesis of the prostaglandin core structure often involves the conjugate addition of a side chain to a cyclopentenone derivative. **Methyl 7-oxoheptanoate** provides the seven-carbon "alpha-chain" of the prostaglandin molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [clearsynth.com](https://www.clearsynth.com) [clearsynth.com]
- 2. Methyl 7-oxoheptanoate | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [bocsci.com](https://www.bocsci.com) [bocsci.com]
- 4. methyl 7-oxoheptanoate, 35376-00-2 [[thegoodscentscompany.com](https://www.thegoodscentscompany.com)]
- 5. Organic Syntheses Procedure [[orgsyn.org](https://www.orgsyn.org)]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 7-oxoheptanoate CAS number and IUPAC nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352054#methyl-7-oxoheptanoate-cas-number-and-iupac-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com